molecular formula C6H8N4O2 B12211403 3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide

3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide

Cat. No.: B12211403
M. Wt: 168.15 g/mol
InChI Key: ZAHBYBPBEJMNND-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, known for its diverse biological activities and applications in medicinal chemistry . The presence of the cyclopropyl group adds to its unique chemical properties and potential for various applications.

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of 3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide typically involves the reaction of cyclopropyl derivatives with hydrazine and oxadiazole precursors. The resulting compound exhibits significant conformational flexibility due to the rotation around the oxadiazole–azanorbornane bond, which can influence its biological activity .

Antimicrobial Activity

1. Mechanism of Action
Research indicates that derivatives of oxadiazoles, including this compound, exhibit antimicrobial properties against various bacterial strains. These compounds are effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

2. Efficacy Studies
In vitro studies have shown that this compound displays a minimum inhibitory concentration (MIC) that is competitive with standard antibiotics like chloramphenicol. For instance, compounds derived from oxadiazoles have demonstrated antibacterial activity with MIC values ranging from 4 to 32 μg/mL against resistant strains .

Compound Target Bacteria MIC (μg/mL) Comparison Drug
3-Cyclopropyl-1,2,4-oxadiazoleMRSA8Chloramphenicol
Other Oxadiazole DerivativesE. coli, S. aureus16Gentamicin

Anticancer Activity

1. Mechanism of Action
The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. The compound interacts with cellular mechanisms such as telomerase activity and apoptosis pathways .

2. Efficacy Studies
Recent research shows that derivatives containing the oxadiazole moiety exhibit significant cytotoxicity against several cancer cell lines. For example, compounds have been tested against human leukemia cell lines with IC50 values indicating potent inhibition of cell growth .

Compound Cancer Cell Line IC50 (μM) Comparison Control
3-Cyclopropyl-1,2,4-oxadiazole derivativeHEPG21.18Staurosporine (4.18)
Other Oxadiazole DerivativesMCF72.56Ethidium Bromide (2.71)

Drug Design Implications

The unique structural characteristics of this compound make it a promising candidate for further drug development. Its ability to selectively target specific receptors and pathways positions it as a potential lead compound in the design of new therapeutics for both infectious diseases and cancer.

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide is a compound belonging to the oxadiazole family, which has gained significant attention due to its diverse biological activities. This article focuses on its biological activity, particularly in anticancer research, receptor modulation, and enzyme inhibition.

General Properties of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring system is known for its unique bioisosteric properties and a wide spectrum of biological activities. Compounds containing this moiety have been explored for their potential as anticancer agents, anti-inflammatory drugs, and inhibitors of various enzymes including carbonic anhydrases and histone deacetylases (HDACs) .

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit various biological activities including:

  • Anticancer Activity : Several studies have reported that oxadiazole derivatives can inhibit the proliferation of cancer cell lines. Notably, modifications to the oxadiazole structure have led to compounds with enhanced potency against specific cancer types .
  • Receptor Modulation : this compound has been shown to act as a selective partial agonist at muscarinic receptors, particularly M1 receptors. This selectivity is crucial for developing drugs targeting neurological conditions .
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes such as carbonic anhydrases (CAs), particularly hCA IX and hCA XII, which are implicated in cancer progression .

Anticancer Activity

A study evaluated the cytotoxic effects of various oxadiazole derivatives against multiple cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cell lines. For instance:

CompoundCell LineIC50 Value (µM)
This compoundMCF-72.76
Derivative ASK-MEL-21.143

These findings highlight the compound's potential as an anticancer agent with selective toxicity towards malignant cells .

Receptor Interaction

The compound has been characterized as a functionally selective M1 muscarinic receptor partial agonist. This property suggests its potential therapeutic applications in treating cognitive disorders by enhancing cholinergic signaling without overstimulation of other muscarinic receptors .

Enzyme Inhibition

Inhibition studies showed that this compound selectively inhibited hCA IX with a Ki value in the submicromolar range. This specificity makes it a promising candidate for targeted cancer therapies that exploit the role of CAs in tumor growth and metastasis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide, and how is purity ensured during synthesis?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions starting from carbazole derivatives. For example, hydrazide intermediates are prepared by reacting esters with hydrazine hydrate, followed by cyclization using acetic anhydride to form the oxadiazole ring . Purification is achieved through thin-layer chromatography (TLC) to monitor reaction progress, with final characterization via spectroscopic methods (e.g., NMR, IR) and melting point analysis .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this carbohydrazide derivative?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the cyclopropyl and oxadiazole moieties, while Infrared (IR) spectroscopy identifies functional groups like the carbohydrazide (-CONHNH₂). Mass spectrometry (MS) provides molecular weight validation. Comparative analysis with known derivatives (e.g., pyrazole-carbohydrazides) is recommended to resolve ambiguities .

Q. How are intermediates in the synthesis of this compound characterized, and what role do they play in optimizing yield?

  • Methodological Answer : Key intermediates, such as hydrazone-hydrazides, are isolated and characterized using TLC and spectroscopic methods. Reaction conditions (e.g., solvent choice, temperature) are optimized based on intermediate stability. For instance, isopropanol crystallization can influence intermediate purity, which directly impacts final product yield .

Advanced Research Questions

Q. What methodologies resolve contradictions in polymorphic stability, and how do crystal structures influence biological activity?

  • Methodological Answer : X-ray crystallography is used to differentiate polymorphs, revealing structural variations such as "head-to-tail" vs. "head-to-head" stacking . Periodic density functional theory (DFT) calculations compare lattice energies, showing the triclinic form is 0.60 kcal·mol⁻¹ more stable than the orthorhombic form . Stability assessments under thermal stress (e.g., DSC) and solvent-mediated transformations further validate polymorph dominance.

Q. How do computational methods like pairwise interaction energy calculations enhance understanding of polymorphic behavior?

  • Methodological Answer : Interaction energy calculations quantify non-covalent forces (e.g., N-H···N hydrogen bonds, π-π stacking) that stabilize specific polymorphs. For example, the triclinic polymorph’s centrosymmetric dimers exhibit stronger intermolecular interactions than the orthorhombic columnar motifs . Molecular docking studies can correlate crystal packing with ligand-receptor binding efficiency in biological assays.

Q. What strategies are employed to investigate structure-activity relationships (SAR) for this compound’s potential pharmacological applications?

  • Methodological Answer : SAR studies involve synthesizing derivatives with modified cyclopropyl or carbohydrazide groups and testing their bioactivity (e.g., enzyme inhibition, cytotoxicity). Docking simulations against target proteins (e.g., kinases) identify critical binding motifs. For instance, substituting the cyclopropyl group with bulkier substituents may alter steric hindrance, affecting target affinity .

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

3-cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide

InChI

InChI=1S/C6H8N4O2/c7-9-5(11)6-8-4(10-12-6)3-1-2-3/h3H,1-2,7H2,(H,9,11)

InChI Key

ZAHBYBPBEJMNND-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)C(=O)NN

Origin of Product

United States

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